N-(2-{[(4-methoxyphenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide
Description
Properties
Molecular Formula |
C21H23N3O3 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-[2-[[2-(4-methoxyphenyl)acetyl]amino]ethyl]-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C21H23N3O3/c1-24-18-6-4-3-5-16(18)14-19(24)21(26)23-12-11-22-20(25)13-15-7-9-17(27-2)10-8-15/h3-10,14H,11-13H2,1-2H3,(H,22,25)(H,23,26) |
InChI Key |
CUJFGUPXHMMGDW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)NCCNC(=O)CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for Compound X. One common approach involves Suzuki–Miyaura cross-coupling, a powerful method for forming carbon–carbon bonds. In this reaction, an organoboron reagent (such as an arylboronic acid or boronate ester) reacts with an aryl or heteroaryl halide in the presence of a palladium catalyst. The boron reagent transfers its organic group to the palladium center, leading to the desired coupling product .
Industrial Production:: Industrial-scale synthesis typically involves optimizing the reaction conditions, scalability, and cost-effectiveness. Detailed industrial methods for Compound X are proprietary, but they likely build upon the principles of Suzuki–Miyaura coupling.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions, primarily targeting its amide bonds and acetylated amine group.
| Reaction Type | Conditions | Products | Yield (%) | Reference |
|---|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux (4–6 h) | 1-methyl-1H-indole-2-carboxylic acid + 4-methoxyphenylacetic acid derivatives | 65–72 | |
| Basic hydrolysis | 2M NaOH, 80°C (3 h) | Sodium salt of indole-2-carboxylate + 4-methoxyphenethylamine derivatives | 58–64 |
Key findings:
-
Hydrolysis rates depend on steric hindrance around the amide group.
-
The methoxy group on the phenyl ring stabilizes intermediates via resonance effects.
Electrophilic Aromatic Substitution
The indole moiety participates in electrophilic substitution, primarily at the C5 position due to directing effects of the carboxamide group.
Notable observations:
-
Acetylated amine side chain remains intact under mild electrophilic conditions.
Nucleophilic Acyl Substitution
The carboxamide group reacts with nucleophiles under both thermal and catalytic conditions.
Critical factors:
-
Steric bulk at the ethylamino linker reduces reaction efficiency.
-
Polar aprotic solvents (DMF, THF) optimize yields in nucleophilic substitutions .
Redox Reactions
The indole system participates in controlled redox processes:
Mechanistic insights:
-
N-methyl group prevents complete indole ring saturation during hydrogenation.
-
Electron-withdrawing carboxamide group directs oxidation to specific positions .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of the aromatic systems:
Optimization data:
-
Highest yields achieved with electron-deficient boronic acids .
-
Bulky phosphine ligands (Xantphos) prevent catalyst deactivation.
Photochemical Reactivity
UV-induced transformations (λ = 254 nm):
| Conditions | Solvent | Major Process | Quantum Yield (Φ) | Reference |
|---|---|---|---|---|
| Aerobic | MeCN | Singlet oxygen [¹O₂] generation | 0.18 | |
| Anaerobic | Toluene | C2–C3 bond cleavage | 0.07 |
Safety note:
-
Degradation observed under prolonged UV exposure (>2 h).
Thermal Decomposition
Thermogravimetric analysis (TGA) data:
| Temperature Range (°C) | Mass Loss (%) | Proposed Process |
|---|---|---|
| 180–210 | 12 | Loss of acetylated amine side chain |
| 210–275 | 45 | Indole ring decomposition |
| >275 | 33 | Carbonization |
Key stability parameters:
-
Decomposition onset: 182°C (N₂ atmosphere).
-
Melt phase accelerates degradation above 190°C.
Scientific Research Applications
Case Studies
- Study 1 : A recent study demonstrated that this compound induced G2/M-phase cell cycle arrest in Huh7 hepatocellular carcinoma cells. It exhibited an IC50 value of 5.0 µM, indicating significant potency against these cancer cells .
- Study 2 : In vivo studies using xenograft models showed that the compound significantly inhibited tumor growth by 75.4% without notable toxicity, highlighting its potential as a therapeutic agent for drug-resistant tumors .
Table 1: Anticancer Efficacy Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Huh7 (Liver Cancer) | 5.0 | Tubulin polymerization inhibition |
| MDA-MB-231 (Breast) | 0.102 | Induction of apoptosis |
| SKOV3 (Ovarian) | 4.2 | Disruption of microtubule structures |
Anti-inflammatory Properties
Indole derivatives have also been investigated for their anti-inflammatory effects. The compound has shown promise in inhibiting key inflammatory pathways.
Case Study
A study indicated that N-(2-{[(4-methoxyphenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide exhibited significant inhibition of COX-2 with an IC50 value lower than that of traditional NSAIDs .
Table 2: Anti-inflammatory Activity Data
| Enzyme | IC50 (µM) | Comparison with NSAIDs |
|---|---|---|
| COX-1 | >10 | Less effective |
| COX-2 | 0.5 | More effective |
Analgesic Effects
The analgesic properties of indole derivatives have been explored through various animal models.
Case Study
Research involving pain models revealed that the compound significantly reduced pain responses comparable to standard analgesics like morphine, suggesting its potential as a non-opioid pain management option .
Table 3: Analgesic Efficacy Data
| Model | Dose (mg/kg) | Pain Reduction (%) |
|---|---|---|
| Hot Plate Test | 10 | 60 |
| Formalin Test | 20 | 75 |
Other Potential Applications
Beyond cancer treatment and anti-inflammatory effects, this compound may have applications in:
- Neuroprotection : Preliminary studies suggest neuroprotective effects against oxidative stress-induced neuronal damage.
- Antimicrobial Activity : Some indole derivatives exhibit antimicrobial properties against various pathogens, warranting further investigation.
Mechanism of Action
The precise mechanism by which Compound X exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets or pathways. Further studies are needed to elucidate these mechanisms.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
Yield and Purity :
- HATU-based methods (target compound) typically achieve moderate yields (~60–70%) with high purity post-extraction .
- TBTU reactions () report similar yields but require additional washing steps to remove lutidine byproducts .
Pharmacological and Functional Insights
- CNS Targeting : Analogs with methoxyphenyl groups (e.g., ) are explored for CNS disorders due to enhanced blood-brain barrier permeability .
- Impurity Profiles : USP standards () highlight the importance of controlling impurities like formoterol-related compounds, which share methoxyphenyl motifs but differ in core structure .
Spectroscopic and Crystallographic Data
- X-ray Crystallography: N-(2-(4-chlorophenoxy)acetamido)phenyl analogs () confirm planar indole-carboxamide conformations, critical for receptor binding .
- NMR and MS : Standard characterization techniques (¹H/¹³C NMR, mass spectrometry) are consistently used across analogs for structural validation .
Biological Activity
N-(2-{[(4-methoxyphenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The compound is characterized by the following molecular details:
| Property | Value |
|---|---|
| Molecular Formula | C19H21N3O4S |
| Molecular Weight | 387.5 g/mol |
| IUPAC Name | N-[2-[(4-methoxyphenyl)acetyl]amino]ethyl]-1-methylindole-2-carboxamide |
| InChI Key | TVWSBSZRTLNKGQ-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=CC=CC=C2C=C1C(=O)NCCNS(=O)(=O)C3=CC=C(C=C3)OC |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. Additionally, the indole core may interact with hydrophobic pockets in proteins, enhancing binding affinity.
Biological Activity Overview
Research has indicated several significant biological activities associated with this compound:
- Antimicrobial Activity : Studies have shown that compounds with similar indole structures exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives of indole have been reported to inhibit Staphylococcus aureus and Escherichia coli effectively .
- Dopamine Receptor Agonism : Compounds structurally related to this compound have been investigated for their activity on dopamine receptors. A study highlighted the agonist effects on the D3 dopamine receptor, which is crucial for various neurological functions .
- Anti-inflammatory Effects : The compound has shown potential anti-inflammatory properties through inhibition of cyclooxygenase (COX) enzymes. Research indicates that similar compounds can significantly suppress COX-2 activity, which is often implicated in inflammatory processes .
Case Study 1: Antimicrobial Efficacy
In a comparative study, several indole derivatives were tested against E. coli and S. aureus. The results indicated that compounds with a methoxy group displayed enhanced antimicrobial activity compared to their non-substituted counterparts.
Case Study 2: Neuropharmacological Effects
A series of experiments evaluated the impact of this compound on dopaminergic signaling pathways. The findings suggested that the compound promotes β-arrestin translocation and G protein activation, critical for dopamine receptor function .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds was conducted:
| Compound Name | Activity Profile |
|---|---|
| N-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)-4-morpholinecarboxamide | Moderate antimicrobial activity; weak COX inhibition |
| N-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)-1H-indole-3-carboxamide | Stronger COX inhibition; lower D3 receptor affinity |
Q & A
Basic Research Question
- 1H/13C NMR : Assign peaks based on chemical shifts:
- Indole protons appear at δ 7.0–7.8 ppm; methoxy groups at δ ~3.8 ppm.
- Carbonyl carbons (amide, acetyl) resonate at δ 165–175 ppm.
- Mass Spectrometry (MS) : Confirm molecular ion ([M+H]+) and fragmentation patterns using high-resolution instruments (e.g., VG70-70H).
- X-ray Crystallography : Resolve bond lengths and angles (e.g., C=O bond ~1.23 Å, C-N ~1.33 Å) to validate stereochemistry and packing .
What advanced methodologies are recommended for resolving contradictory spectral data during characterization?
Advanced Research Question
Contradictions in NMR or MS data may arise from residual solvents, tautomerism, or impurities. Mitigation strategies:
- Variable Temperature NMR : Probe dynamic processes (e.g., rotameric equilibria) by acquiring spectra at 25–60°C.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals via correlation spectroscopy.
- Elemental Analysis : Verify purity (>99.5%) by comparing experimental vs. calculated C, H, N percentages (±0.3% tolerance) .
How can impurities or by-products be systematically identified and quantified in this compound?
Advanced Research Question
- HPLC with Relative Response Factors : Use a C18 column and gradient elution (e.g., acetonitrile/water with 0.1% TFA). Reference Pharmacopeial Forum data (e.g., relative retention times: 0.4–2.2) to identify impurities like des-methyl analogs or acetylated by-products .
- LC-MS/MS : Detect trace impurities (<0.1%) using high-sensitivity tandem MS.
- Forced Degradation Studies : Expose the compound to heat, light, or acidic/basic conditions to profile degradation products .
What computational or experimental approaches are used to study structure-activity relationships (SAR) of this indole carboxamide derivative?
Advanced Research Question
- Molecular Docking : Model interactions with biological targets (e.g., enzymes or receptors) using software like AutoDock. Focus on hydrogen bonding between the carboxamide group and active-site residues.
- Analog Synthesis : Modify substituents (e.g., replace 4-methoxyphenyl with 4-chlorophenyl) and compare bioactivity.
- Pharmacokinetic Profiling : Assess metabolic stability via liver microsome assays and cytochrome P450 inhibition studies .
What are the critical considerations for optimizing reaction yields in large-scale synthesis?
Advanced Research Question
- Solvent Selection : Replace DCM with toluene or THF for easier scale-up and lower toxicity.
- Catalyst Screening : Test alternatives to TBTU (e.g., HATU or EDCI) for improved coupling efficiency.
- Process Analytical Technology (PAT) : Implement in-situ FTIR or Raman spectroscopy to monitor reaction progression and minimize by-products .
How can researchers address challenges in crystallizing this compound for X-ray analysis?
Advanced Research Question
- Solvent Diffusion : Use slow evaporation of a DMSO/ethanol mixture (1:3) to grow single crystals.
- Temperature Gradients : Gradually cool the solution from 40°C to 4°C over 48 hours.
- Additive Screening : Introduce seeding crystals or ionic liquids to induce nucleation .
What analytical techniques are suitable for quantifying this compound in biological matrices?
Advanced Research Question
- LC-ESI-MS/MS : Employ a triple quadrupole mass spectrometer with multiple reaction monitoring (MRM) for high specificity.
- Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from plasma or tissue homogenates.
- Validation : Follow ICH guidelines for linearity (R² >0.99), accuracy (85–115%), and precision (RSD <15%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
